1-[2-(2-IODOETHOXY)ETHYL]-2-METHYL-4-NITRO-IMIDAZOLE
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Overview
Description
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an iodoethoxyethyl group at position 1, a methyl group at position 2, and a nitro group at position 4. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and 1,2-diketones under microwave-assisted conditions to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodoethoxyethyl group can be substituted with other nucleophiles.
Substitution: The methyl group at position 2 can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for imidazole ring formation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include substituted imidazoles with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodoethoxyethyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Imidazole, 1-((2-ethoxy)ethyl)-2-methyl-4-nitro-
- Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-4-nitro-
- Imidazole, 1-((2-bromoethoxy)ethyl)-2-methyl-4-nitro-
Uniqueness
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is unique due to the presence of the iodoethoxyethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can participate in specific interactions, enhancing the compound’s efficacy in various applications .
Properties
CAS No. |
19765-06-1 |
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Molecular Formula |
C8H12IN3O3 |
Molecular Weight |
325.1 g/mol |
IUPAC Name |
1-[2-(2-iodoethoxy)ethyl]-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C8H12IN3O3/c1-7-10-8(12(13)14)6-11(7)3-5-15-4-2-9/h6H,2-5H2,1H3 |
InChI Key |
IGUWYUDXYJAZMX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN1CCOCCI)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=CN1CCOCCI)[N+](=O)[O-] |
19765-06-1 | |
Origin of Product |
United States |
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